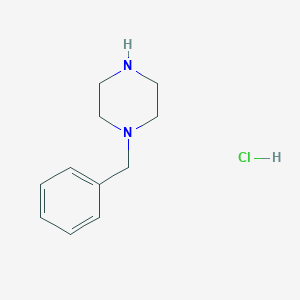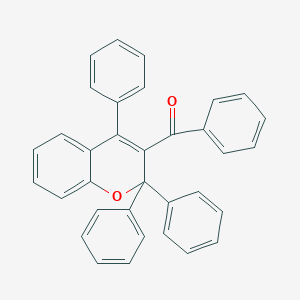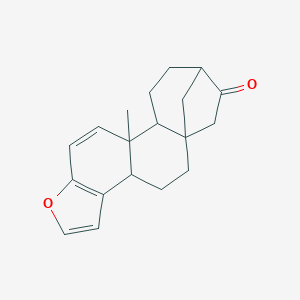
Grossman's sealer
描述
Polyglyceryl-3 caprate: is a versatile emulsifier and surfactant commonly used in the world of cosmetics and personal care. It typically appears as a pale to light yellow liquid with a mild odor. This compound plays a crucial role in skincare and hair care formulations, facilitating the blending of water and oil-based ingredients in products like creams, lotions, and shampoos . The chemical formula of Polyglyceryl-3 caprate is C19H38O8 .
准备方法
Synthetic Routes and Reaction Conditions: Polyglyceryl-3 caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of Polyglyceryl-3 caprate follows similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of reactors where glycerin and capric acid are mixed and heated in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to obtain the final compound .
化学反应分析
Types of Reactions: Polyglyceryl-3 caprate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under certain conditions, breaking down into its constituent glycerin and capric acid .
Common Reagents and Conditions:
Esterification: Glycerin and capric acid in the presence of an acid or base catalyst.
Hydrolysis: Water and an acid or base catalyst.
Major Products Formed:
Esterification: Polyglyceryl-3 caprate.
Hydrolysis: Glycerin and capric acid.
科学研究应用
Polyglyceryl-3 caprate finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the formulation of biological assays and experiments requiring emulsification of hydrophobic compounds.
Medicine: Incorporated into pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Widely used in the cosmetics and personal care industry for its emulsifying and surfactant properties, contributing to the texture and stability of products
作用机制
Polyglyceryl-3 caprate exerts its effects primarily through its emulsifying and surfactant properties. It facilitates the blending of water and oil-based ingredients by reducing the surface tension between them. This action is achieved through the formation of micelles, where the hydrophobic tails of the compound interact with oil molecules, and the hydrophilic heads interact with water molecules. This results in a stable emulsion that enhances the texture and stability of formulations .
相似化合物的比较
- Polyglyceryl-3 caprylate
- Glyceryl stearate
- Sorbitan stearate
- Cetearyl alcohol
Comparison: Polyglyceryl-3 caprate is unique in its ability to provide a mild and non-irritating emulsification, making it suitable for sensitive skin. Compared to Polyglyceryl-3 caprylate, it has a slightly different fatty acid composition, which can influence its emulsifying properties and applications. Glyceryl stearate, Sorbitan stearate, and Cetearyl alcohol are also commonly used emulsifiers but may not offer the same level of mildness and multifunctionality as Polyglyceryl-3 caprate .
属性
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B34680.png)
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
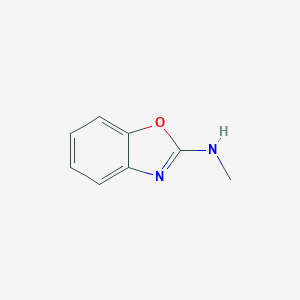
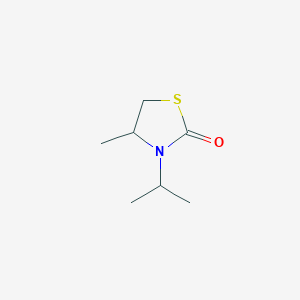

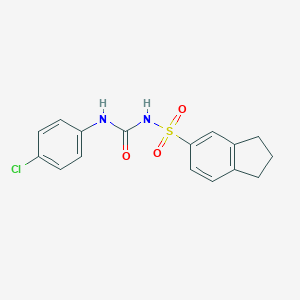
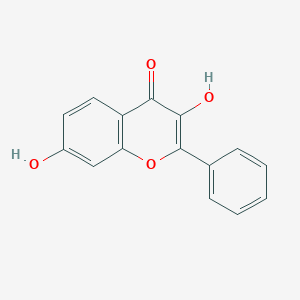

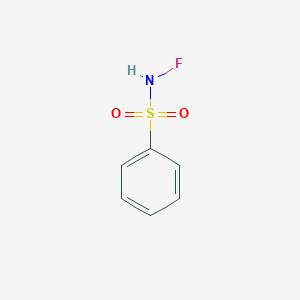
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
